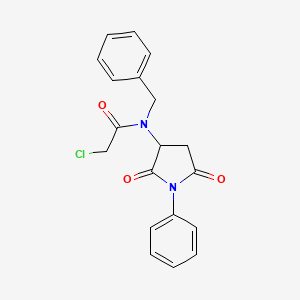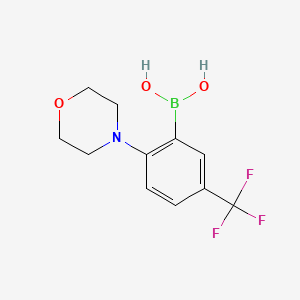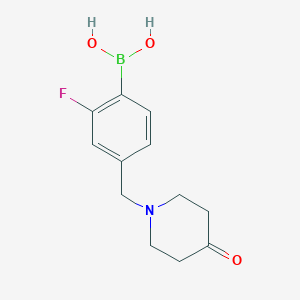
(5-(((2,4-二甲氧基苄基)氨基)甲基)-2-氟苯基)硼酸
描述
“(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura (SM) coupling reaction .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular formula of this compound is C14H18BNO5 . It has an average mass of 291.107 Da and a monoisotopic mass of 291.127808 Da .
科学研究应用
Medicinal Chemistry: Drug Discovery and Development
Boronic acids are pivotal in the development of new pharmaceuticals due to their unique reactivity and ability to form stable covalent bonds with biological molecules. The compound could be utilized in the synthesis of small molecule inhibitors targeting various diseases. Its boronic acid moiety can interact with enzymes or receptors that recognize diols, such as those found on the surface of cancer cells .
Enzyme Inhibition
The boronic acid functional group is known to act as an inhibitor for certain enzymes, such as serine proteases and metallo-β-lactamases. This is due to its ability to form reversible covalent complexes with the enzyme’s active site, potentially leading to novel treatments for antibiotic-resistant bacterial infections .
Molecular Recognition
In chemical biology, boronic acids can serve as molecular recognition elements. They can form reversible covalent bonds with diols, which are abundant in biological molecules like sugars. This property is exploited in the design of sensors and delivery systems for therapeutic agents .
Supramolecular Chemistry
Supramolecular assemblies involving boronic acids can be responsive to various stimuli, including pH and the presence of diols. This makes them suitable for constructing dynamic materials that can undergo self-assembly and disassembly in response to environmental changes .
Materials Science
Boronic acids are used in the creation of smart materials. Their ability to bind with diols can be harnessed to create responsive polymers, coatings, and gels that change their properties in the presence of specific molecules, which is valuable in the development of responsive surfaces and drug delivery systems .
Organic Synthesis
In organic synthesis, boronic acids are employed in various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This particular boronic acid derivative could be used to introduce fluorophenyl motifs into complex organic molecules, which is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The pharmacokinetics of boronic acids can be influenced by several factors, including their physicochemical properties, formulation, route of administration, and individual patient characteristics. They are generally well absorbed and can distribute widely in the body. Their metabolic stability and elimination can vary .
The action of boronic acids can be influenced by environmental factors such as pH and the presence of certain ions, which can affect their stability and reactivity .
未来方向
The future directions for this compound could involve its use in further development and optimization of the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key method for forming carbon–carbon bonds, and advancements in this area could have significant implications for organic synthesis .
属性
IUPAC Name |
[5-[[(2,4-dimethoxyphenyl)methylamino]methyl]-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO4/c1-22-13-5-4-12(16(8-13)23-2)10-19-9-11-3-6-15(18)14(7-11)17(20)21/h3-8,19-21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNXHPSQLIAAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CNCC2=C(C=C(C=C2)OC)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)
![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)
![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)



